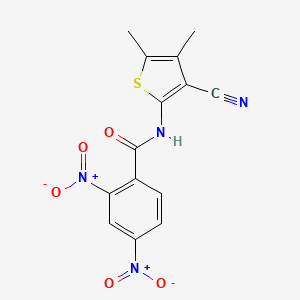
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide is a synthetic organic compound characterized by its unique structure, which includes a thiophene ring substituted with cyano and methyl groups, and a benzamide moiety substituted with nitro groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the thiophene ring, which is then functionalized with cyano and methyl groups. This intermediate is then coupled with a benzamide derivative that has been pre-functionalized with nitro groups. The key steps include:
Formation of the Thiophene Ring: Starting from simple precursors like acetylacetone and elemental sulfur, the thiophene ring is constructed through cyclization reactions.
Functionalization: The thiophene ring is then functionalized with cyano and methyl groups using reagents such as cyanogen bromide and methyl iodide under basic conditions.
Coupling Reaction: The functionalized thiophene is then coupled with 2,4-dinitrobenzoyl chloride in the presence of a base like triethylamine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic steps but optimized for large-scale production. This includes the use of continuous flow reactors for the cyclization and functionalization steps, and large-scale coupling reactions in batch reactors. The process would also involve rigorous purification steps, such as recrystallization and chromatography, to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The nitro groups can be reduced to amines using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The cyano group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles like amines or alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Amines, alcohols, under basic or acidic conditions.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it could interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine
In medicine, the compound’s potential pharmacological properties are of interest. Researchers are investigating its ability to modulate biological pathways, which could lead to the development of new therapeutic agents.
Industry
In industry, this compound is explored for its use in materials science, particularly in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide exerts its effects is not fully understood but is believed to involve interactions with specific molecular targets. The cyano and nitro groups are likely to participate in hydrogen bonding and electrostatic interactions with proteins or nucleic acids, influencing their function. The thiophene ring may also play a role in stabilizing these interactions through π-π stacking with aromatic residues in proteins.
Comparison with Similar Compounds
Similar Compounds
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-phenylpropanamide
- N-(3-cyano-4,5-dimethylthiophen-2-yl)-3-methylbenzamide
Uniqueness
Compared to similar compounds, N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide is unique due to the presence of both cyano and nitro groups, which confer distinct electronic properties. These functional groups enhance its reactivity and potential for forming diverse chemical interactions, making it a valuable compound for various applications in scientific research and industry.
Properties
Molecular Formula |
C14H10N4O5S |
|---|---|
Molecular Weight |
346.32 g/mol |
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2,4-dinitrobenzamide |
InChI |
InChI=1S/C14H10N4O5S/c1-7-8(2)24-14(11(7)6-15)16-13(19)10-4-3-9(17(20)21)5-12(10)18(22)23/h3-5H,1-2H3,(H,16,19) |
InChI Key |
HXEAXLLWMGATOL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















